molecular formula C6H4Cl2 B032888 1,2-Dichlorobenzene-D4 CAS No. 2199-69-1

1,2-Dichlorobenzene-D4

Cat. No.: B032888
CAS No.: 2199-69-1
M. Wt: 151.02 g/mol
InChI Key: RFFLAFLAYFXFSW-RHQRLBAQSA-N
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Description

1,2-Dichlorobenzene-D4, also known as 1,2-Dichloro-3,4,5,6-tetradeuterobenzene, is a deuterated form of 1,2-Dichlorobenzene. It is a derivative of benzene where two adjacent hydrogen atoms are replaced by chlorine atoms and four hydrogen atoms are replaced by deuterium atoms. This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Preparation Methods

1,2-Dichlorobenzene-D4 can be synthesized through the deuteration of 1,2-Dichlorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated reagents under specific reaction conditions. Industrial production methods typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Chemical Reactions Analysis

1,2-Dichlorobenzene-D4 undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form chlorinated phenols or quinones.

    Reduction Reactions: It can be reduced to form deuterated benzene derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. .

Scientific Research Applications

1,2-Dichlorobenzene-D4 is widely used in scientific research, particularly in:

Comparison with Similar Compounds

1,2-Dichlorobenzene-D4 is unique due to its deuterated nature. Similar compounds include:

    1,2-Dichlorobenzene: The non-deuterated form, which is less stable in NMR studies.

    1,4-Dichlorobenzene: An isomer with chlorine atoms in the para position, used in similar applications but with different chemical properties.

    1,2-Dibromobenzene: A brominated analog with different reactivity and applications.

    1,2-Difluorobenzene: A fluorinated analog used in various chemical and industrial applications

Properties

IUPAC Name

1,2-dichloro-3,4,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFLAFLAYFXFSW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944591
Record name 1,2-Dichloro(~2~H_4_)benzene
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Molecular Weight

151.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pleasant odor; [NTP] Colorless hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name o-Dichlorobenzene-d4
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CAS No.

2199-69-1
Record name 1,2-Dichlorobenzene-d4
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Record name o-Dichloro(2H4)benzene
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Record name 1,2-Dichloro(~2~H_4_)benzene
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Record name o-dichloro(2H4)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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